![molecular formula C24H25N3O3 B5022318 (2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B5022318.png)
(2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone, also known as MPPM, is a synthetic organic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of (2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone involves the inhibition of various signaling pathways that are involved in cell growth, survival, and differentiation. This compound inhibits the Akt/mTOR pathway, which is essential for cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. This compound has also been found to inhibit the Wnt/β-catenin pathway, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the migration of endothelial cells. This compound has also been found to have neuroprotective effects by reducing oxidative stress and preventing the formation of amyloid-beta plaques.
実験室実験の利点と制限
One of the major advantages of using (2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone in lab experiments is its high potency and selectivity. It has been found to have low toxicity and can be used at low concentrations. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on (2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone. One of the major areas of research is the development of more potent and selective derivatives of this compound. Another area of research is the investigation of the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
合成法
(2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone can be synthesized through a multi-step process that involves the reaction of piperidine with benzoyl chloride to obtain 1-benzoylpiperidine. This intermediate is then reacted with 3-(1H-pyrazol-1-ylmethyl)benzoic acid to obtain 1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidine. The final step involves the reaction of 2-methoxybenzoyl chloride with 1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidine to obtain this compound.
科学的研究の応用
(2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone has been studied for its potential therapeutic applications in various scientific research fields. One of the major areas of research is the treatment of cancer. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
特性
IUPAC Name |
(2-methoxyphenyl)-[1-[3-(pyrazol-1-ylmethyl)benzoyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-30-22-11-3-2-10-21(22)23(28)20-9-5-13-26(17-20)24(29)19-8-4-7-18(15-19)16-27-14-6-12-25-27/h2-4,6-8,10-12,14-15,20H,5,9,13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIBVINRSIJSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCN(C2)C(=O)C3=CC=CC(=C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5022239.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5022247.png)
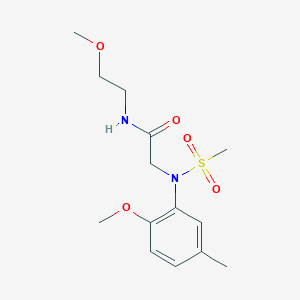

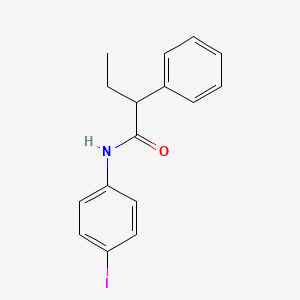
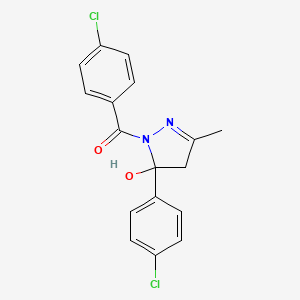
![3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5022302.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5022313.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine](/img/structure/B5022326.png)
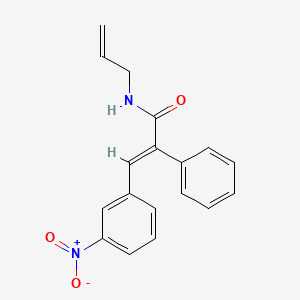
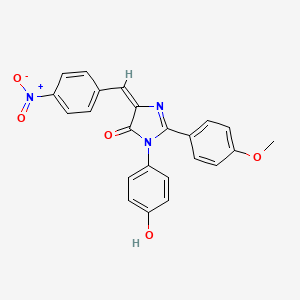
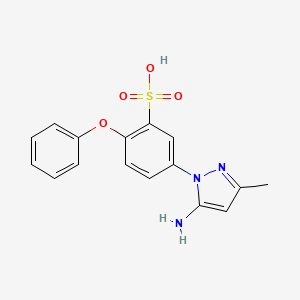
![4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5022339.png)
![1-(2,3-dimethylphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5022343.png)